REACTION_CXSMILES
|
[Li]CCCC.Br[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([F:13])[C:8]=1[CH:14]([OH:17])[CH2:15][CH3:16].[B:18](OC(C)C)([O:23]C(C)C)[O:19]C(C)C.Cl>CCCCC.C1COCC1>[F:13][C:9]1[C:8]([CH:14]([OH:17])[CH2:15][CH3:16])=[C:7]([B:18]([OH:23])[OH:19])[CH:12]=[CH:11][CH:10]=1
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Name
|
|
Quantity
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41 mL
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Type
|
reactant
|
Smiles
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B(OC(C)C)(OC(C)C)OC(C)C
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Name
|
|
Quantity
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10 mL
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Type
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reactant
|
Smiles
|
Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stirred for 12 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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is added in one portion
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Type
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STIRRING
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Details
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the mixture is stirred for 2 hours at room temperature
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Duration
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2 h
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Type
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CUSTOM
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Details
|
The organic layer is separated
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Type
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EXTRACTION
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Details
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the aqueous layer is extracted with DCM (3×30 mL)
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Type
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CUSTOM
|
Details
|
The combined organic layers are dried
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Type
|
CUSTOM
|
Details
|
solvents are removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by PTLC
|
Type
|
WASH
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Details
|
eluting with 5% MeOH in DCM
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C=CC1)B(O)O)C(CC)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |